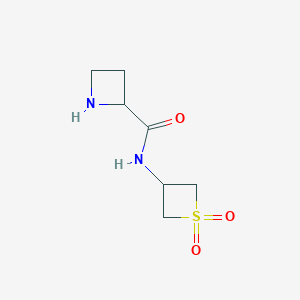
N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidines have garnered attention in various fields, including medicinal chemistry, due to their presence in bioactive molecules and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines but requires specific photochemical conditions.
Another method involves the use of nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams . These methods often require prefunctionalized starting materials and involve multistep sequences.
Industrial Production Methods
Industrial production of azetidines, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3) as a base, dimethylsulfoxonium methylide for nucleophilic substitution, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized azetidine derivatives, while nucleophilic substitution can introduce new functional groups into the azetidine ring .
科学的研究の応用
N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
作用機序
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and nitrogen-containing structure allow it to interact with enzymes and receptors in biological systems, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles . Examples include:
Azetidine-2-carboxylic acid: A naturally occurring amino acid with similar structural features.
N-benzyl-2,2-dimethylaziridine: A related aziridine compound with different reactivity and stability characteristics.
Uniqueness
This compound is unique due to its specific functional groups and ring strain, which impart distinct reactivity and stability properties.
特性
分子式 |
C7H12N2O3S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC名 |
N-(1,1-dioxothietan-3-yl)azetidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3S/c10-7(6-1-2-8-6)9-5-3-13(11,12)4-5/h5-6,8H,1-4H2,(H,9,10) |
InChIキー |
WOLHEWVRAXBOTP-UHFFFAOYSA-N |
正規SMILES |
C1CNC1C(=O)NC2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















